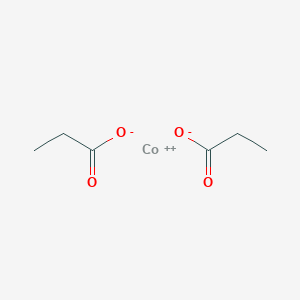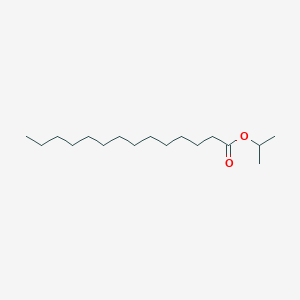
Triphenyllead acetate
説明
Synthesis Analysis
Triphenyllead acetate can be synthesized through various methods, including the reaction of triphenyllead acetate with potassium cyanate in boiling methanol, leading to the formation of triphenyllead isocyanate with a yield of 68% (Aspler et al., 1981). Another route involves the redistribution reaction in acetic acid at 70°C in the presence of mercury diacetate, suited for preparing phenyllead triacetate and diphenyllead diacetate, though triphenyllead acetate cannot be prepared this way (Willemsens & Kerk, 1968).
Molecular Structure Analysis
The crystal structure of triphenyltin acetate is described as a distorted, six-coordinate, mer-Ph3SnO3 geometry, representing the first six-coordinate triorganotin structure authenticated crystallographically. Carboxylate bridges link subunits to form a flattened helical polymer (Molloy et al., 1984). In another study, triphenyltin(IV) 8-quinolyloxyacetate hydrate forms hydrogen-bonded helical chains, highlighting the diverse coordination environments triphenyltin compounds can exhibit (Das et al., 1987).
Chemical Reactions and Properties
Triphenyllead compounds, including triphenyllead acetate, are known for their reactivity and participation in various chemical reactions. The preparation and properties of triphenyllead isocyanate and its adducts with different ligands have been extensively studied, revealing insights into their polymeric structure and molecular interactions (Aspler et al., 1981).
Physical Properties Analysis
The physicochemical properties of triphenyllead acetate, such as melting points and solubility, play a crucial role in its applications. The compound's stability under various conditions and its behavior upon exposure to different environments have been subjects of scientific investigation, shedding light on its decomposition mechanisms and toxicity profiles (Williams et al., 1978).
Chemical Properties Analysis
Triphenyllead acetate's chemical behavior, including its reactivity with other compounds and its participation in redistribution reactions, has been explored to understand its potential for synthesis and applications in different domains. Investigations reveal the compound's versatility and provide insights into its interactions with various chemical agents (Willemsens & Kerk, 1968).
科学的研究の応用
Molluscicidal Properties : Triphenyllead acetate has been identified as effective against snails, particularly in the context of controlling schistosomiasis, a disease transmitted by snail vectors. It was formulated for field use and tested in Tanzania, showing effectiveness in snail control without significant phytotoxicity to rice, a common crop in areas needing molluscicides (Hopf et al., 1967).
Toxicological Studies : The compound's toxicity and metabolic fate in rats were studied. When administered, most of the lead content was excreted, predominantly in feces. It was found to be more toxic when administered intraperitoneally compared to orally. The study also provided insights into the biochemical transformation of triphenyllead acetate in the body (Williams et al., 1978).
Effects on Pregnancy in Rats : Investigations into the effects of triphenyltin acetate (similar in structure to triphenyllead acetate) on pregnant rats revealed a range of negative impacts at certain dosage levels, such as increased embryonic and fetal deaths. However, no teratogenic effects were noted at the tested dosages (Noda et al., 1991).
Chemical Synthesis and Reactions : Studies have explored the synthesis of triphenyllead acetate and its reactions with other chemicals. For example, a study on the redistribution reaction in organolead compounds provided insights into efficient methods for synthesizing phenyllead triacetate and diphenyllead diacetate (Willemsens & Kerk, 1968).
Organotin Biocides and Structural Analysis : The crystal structure of triphenyltin acetate, a compound related to triphenyllead acetate, was determined, providing valuable information about its molecular structure and potential interactions (Molloy et al., 1984).
Environmental Impact Studies : The environmental persistence and degradation of triphenyltin acetate (related to triphenyllead acetate) in soil and aquatic systems were studied to understand its ecological impact. This included investigations into its photodegradation and effects on soil nitrification (Barnes et al., 1973).
特性
IUPAC Name |
triphenylplumbyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H4O2.Pb/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLLXTLQVAJJIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047498 | |
| Record name | Triphenyllead acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyllead acetate | |
CAS RN |
1162-06-7 | |
| Record name | Triphenylplumbyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyllead acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxytriphenyllead | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyllead acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxytriphenylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















